3-Allyl-7-hydroxy-4-methyl-2H-chromen-2-one
CAS No.: 26481-13-0
Cat. No.: VC2025692
Molecular Formula: C13H12O3
Molecular Weight: 216.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 26481-13-0 |
|---|---|
| Molecular Formula | C13H12O3 |
| Molecular Weight | 216.23 g/mol |
| IUPAC Name | 7-hydroxy-4-methyl-3-prop-2-enylchromen-2-one |
| Standard InChI | InChI=1S/C13H12O3/c1-3-4-11-8(2)10-6-5-9(14)7-12(10)16-13(11)15/h3,5-7,14H,1,4H2,2H3 |
| Standard InChI Key | MOHWJKLCRPGLEN-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2)O)CC=C |
| Canonical SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2)O)CC=C |
Introduction
Chemical Properties and Structure
Structure and Nomenclature
3-Allyl-7-hydroxy-4-methyl-2H-chromen-2-one features a 2H-chromen-2-one (also known as 2H-1-benzopyran-2-one) backbone with three key substituents: an allyl group (prop-2-en-1-yl) at position 3, a hydroxyl group at position 7, and a methyl group at position 4. The compound is also known by several synonyms, including 7-Hydroxy-4-methyl-3-(prop-2-en-1-yl)-2H-1-benzopyran-2-one and 7-Hydroxy-4-methyl-3-prop-2-enylchromen-2-one .
The Chemical Abstracts Service (CAS) registry number for this compound is 26481-13-0, which serves as a unique identifier in chemical databases and literature . The systematic naming follows IUPAC conventions, where the numbering of the coumarin backbone begins at the oxygen atom of the pyrone ring and proceeds clockwise.
The presence of the hydroxyl group at position 7 confers potential hydrogen bonding capabilities, which may influence its interactions with biological targets. The allyl group at position 3 introduces a reactive unsaturated hydrocarbon chain that enhances the compound's versatility for further chemical modifications.
Physicochemical Properties
3-Allyl-7-hydroxy-4-methyl-2H-chromen-2-one exhibits distinctive physicochemical properties that influence its behavior in chemical reactions and biological systems. The key physical and chemical properties of the compound are summarized in Table 1.
Table 1: Physicochemical Properties of 3-Allyl-7-hydroxy-4-methyl-2H-chromen-2-one
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂O₃ |
| Molecular Weight | 216.233 g/mol |
| Density | 1.196 g/cm³ |
| Boiling Point | 395°C at 760 mmHg |
| Flash Point | 173.3°C |
| LogP | 2.53550 |
| Vapor Pressure | 8.32 × 10⁻⁷ mmHg at 25°C |
| Index of Refraction | 1.578 |
| Exact Mass | 216.079 |
| PSA | 50.44000 |
The moderate LogP value (2.53550) indicates a balance between hydrophilic and lipophilic properties, which may contribute to its potential bioavailability . The relatively high boiling point (395°C) reflects strong intermolecular forces, particularly hydrogen bonding through the hydroxyl group at position 7 . The compound's Polar Surface Area (PSA) of 50.44 suggests moderate membrane permeability, an important factor for potential pharmaceutical applications.
Synthesis Methods
Pechmann Condensation and Subsequent Modification
The Pechmann condensation is a classical method for coumarin synthesis, involving the reaction of phenols with β-ketoesters in the presence of an acid catalyst. For 3-Allyl-7-hydroxy-4-methyl-2H-chromen-2-one, this approach would typically involve:
-
Synthesis of 7-hydroxy-4-methyl-2H-chromen-2-one via condensation of resorcinol with ethyl acetoacetate in the presence of concentrated sulfuric acid .
-
Introduction of the allyl group at position 3 through appropriate functionalization methods.
The first step, forming the 7-hydroxy-4-methyl-coumarin intermediate, has been described in literature with yields of approximately 91% . The reaction typically proceeds at temperatures around 60°C for several hours, followed by recrystallization from methanol to obtain pure crystals of the intermediate.
Cross-Metathesis Approach
Based on synthetic strategies described for related coumarin derivatives, cross-metathesis reactions using Grubbs' catalyst could potentially be employed to introduce the allyl group at position 3 . This approach would involve:
-
Preparation of an appropriately functionalized coumarin intermediate.
-
Cross-metathesis with an allyl-containing reagent using Grubbs' second-generation catalyst.
-
Purification and isolation of the target compound.
Cross-metathesis reactions for similar compounds have been reported to yield products in the range of 60-78% after purification by column chromatography .
Reaction Conditions and Considerations
The synthesis of 3-Allyl-7-hydroxy-4-methyl-2H-chromen-2-one requires careful control of reaction conditions to ensure selectivity and optimal yields. Key considerations include:
-
Temperature control: The Pechmann condensation typically requires moderate temperatures (around 60°C) to proceed efficiently without promoting side reactions .
-
Acid catalysis: Strong acids such as concentrated sulfuric acid are commonly employed in coumarin synthesis, necessitating careful handling and neutralization procedures .
-
Inert atmosphere: Introduction of the allyl group, particularly through metal-catalyzed reactions, often requires an inert atmosphere (typically nitrogen or argon) to prevent oxidation of sensitive intermediates or catalysts .
-
Purification techniques: Column chromatography using appropriate solvent systems (typically hexane:ethyl acetate mixtures) is often necessary to obtain the pure compound, particularly after cross-metathesis reactions .
Structure-Activity Relationships
Understanding the relationship between the structural features of 3-Allyl-7-hydroxy-4-methyl-2H-chromen-2-one and its biological activities is crucial for rational drug design and optimization. Based on studies of related coumarin derivatives, several structure-activity relationships can be proposed:
Role of the 7-Hydroxy Group
The hydroxyl group at position 7 is a common feature in biologically active coumarins and contributes significantly to their properties:
-
It serves as a hydrogen bond donor/acceptor, facilitating interactions with biological targets such as proteins and enzymes.
-
It contributes to antioxidant activity through potential hydrogen donation mechanisms.
-
It may enhance water solubility compared to non-hydroxylated analogues.
Comparative studies of coumarin derivatives with and without hydroxyl substitution at position 7 have demonstrated the importance of this group for various biological activities, particularly antioxidant and enzyme inhibitory properties.
Influence of the 3-Allyl Substituent
The allyl group at position 3 introduces specific characteristics that may modulate the compound's biological activities:
-
It increases lipophilicity, potentially enhancing membrane permeability and bioavailability.
-
The unsaturated nature of the allyl group provides sites for potential metabolic transformations or further chemical modifications.
-
It may influence the electronic distribution within the coumarin system, affecting interactions with biological targets.
Studies on related 3-substituted coumarins suggest that the nature and size of substituents at position 3 can significantly impact their biological activities, with lipophilic groups often enhancing certain properties such as antimicrobial and anticancer activities.
Comparison with Related Compounds
Table 2: Comparison of 3-Allyl-7-hydroxy-4-methyl-2H-chromen-2-one with Structurally Related Compounds
| Compound | Key Structural Differences | Potential Impact on Activity |
|---|---|---|
| 7-Hydroxy-4-methyl-2H-chromen-2-one | Lacks the 3-allyl group | Reduced lipophilicity; potentially different enzyme interactions |
| 7-(Allyloxy)-4-methyl-2H-chromen-2-one | Allyloxy at position 7 instead of hydroxy at 7 and allyl at 3 | Modified hydrogen bonding capabilities; different electronic properties |
| 7-Hydroxy-4-methyl-3-propyl-2H-chromen-2-one | Saturated propyl chain at position 3 instead of unsaturated allyl | Reduced reactivity at the side chain; potentially different metabolic profile |
| 3-Fluoro-7-hydroxy-4-methyl-2H-chromen-2-one | Fluoro at position 3 instead of allyl | Different electronic properties; potentially enhanced metabolic stability |
This comparative analysis highlights how specific structural modifications can influence the properties and potential activities of coumarin derivatives, providing insights for the rational design of analogues with optimized characteristics.
Applications and Future Prospects
Chemical and Research Applications
Beyond pharmaceutical applications, 3-Allyl-7-hydroxy-4-methyl-2H-chromen-2-one may find utility in various chemical and research contexts:
-
Synthetic Intermediate: The reactive allyl group provides opportunities for further functionalization, making this compound a valuable intermediate in the synthesis of more complex molecules with enhanced or specific activities.
-
Fluorescent Probe: Coumarins are known for their fluorescent properties, which could be exploited in the development of fluorescent probes for biological or analytical applications. The specific substitution pattern of 3-Allyl-7-hydroxy-4-methyl-2H-chromen-2-one may confer unique spectroscopic properties.
-
Structure-Activity Relationship Studies: As part of a larger series of coumarin derivatives, this compound could contribute to comprehensive structure-activity relationship studies, helping to elucidate the impact of specific substitutions on biological activities.
Future Research Directions
Several promising avenues for future research on 3-Allyl-7-hydroxy-4-methyl-2H-chromen-2-one can be identified:
-
Comprehensive Biological Evaluation: Systematic screening of this compound against various microbial strains, cancer cell lines, inflammatory models, and enzyme systems to fully characterize its biological profile.
-
Optimization of Synthetic Routes: Development of more efficient, scalable, and environmentally friendly synthetic methods for this compound, potentially including enzymatic or microwave-assisted approaches.
-
Derivative Development: Design and synthesis of novel derivatives based on the 3-Allyl-7-hydroxy-4-methyl-2H-chromen-2-one scaffold, with modifications aimed at enhancing specific activities or improving pharmacokinetic properties.
-
Mechanism of Action Studies: Detailed investigations to elucidate the precise mechanisms underlying the biological activities of this compound, potentially including protein crystallography, computational modeling, and in-depth cellular studies.
-
Formulation Development: For promising applications, development of appropriate formulations to optimize delivery, stability, and efficacy of the compound in various contexts.
Analytical Methods for Characterization
Spectroscopic Techniques
Various spectroscopic methods can be employed for the characterization and analysis of 3-Allyl-7-hydroxy-4-methyl-2H-chromen-2-one:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed information about the structural features of the compound. Key diagnostic signals typically include:
-
1H NMR: Signals for the allyl group protons, the aromatic protons of the coumarin system, the hydroxyl proton, and the methyl group protons.
-
13C NMR: Signals for the carbonyl carbon, aromatic carbons, and the carbons of the allyl and methyl substituents.
-
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for functional groups present in the compound, including:
-
O-H stretching (3300-3600 cm-1)
-
C=O stretching (1700-1750 cm-1)
-
C=C stretching (1600-1680 cm-1)
-
C-O stretching (1000-1300 cm-1)
-
-
UV-Visible Spectroscopy: Coumarins typically exhibit characteristic absorption maxima in the UV-Visible region, which can be used for identification and quantification. The specific substitution pattern of 3-Allyl-7-hydroxy-4-methyl-2H-chromen-2-one would influence its absorption profile.
-
Mass Spectrometry: Provides information about the molecular weight and fragmentation pattern of the compound, aiding in structural confirmation. The molecular ion peak would be expected at m/z 216, consistent with the molecular formula C13H12O3.
Chromatographic Techniques
Chromatographic methods are valuable for purity assessment and separation of 3-Allyl-7-hydroxy-4-methyl-2H-chromen-2-one:
-
High-Performance Liquid Chromatography (HPLC): Useful for purity determination and quantitative analysis. Reverse-phase HPLC with UV detection is commonly employed for coumarin derivatives.
-
Thin-Layer Chromatography (TLC): Provides a simple and rapid method for monitoring reactions and assessing purity. Typical solvent systems might include hexane:ethyl acetate mixtures in various ratios.
-
Gas Chromatography (GC): May be applicable, particularly for volatile derivatives or after appropriate derivatization.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume